Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-
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Overview
Description
Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- is an organic compound with a unique structure that combines a benzene ring with a methoxymethoxy group and an octenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- typically involves the following steps:
Formation of the Benzene Ring: The benzene ring is synthesized through the cyclization of acetylene or other hydrocarbons.
Introduction of the Methoxymethoxy Group: This step involves the reaction of benzene with methoxymethyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Octenyl Chain: The octenyl chain is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an octenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Benzene: Using catalytic reforming of naphtha or steam cracking of hydrocarbons.
Large-Scale Reactions:
Chemical Reactions Analysis
Types of Reactions
Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the octenyl chain to an octyl chain.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonic acids, and halobenzenes.
Scientific Research Applications
Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, while the octenyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methoxymethylbenzene: Similar structure but lacks the octenyl chain.
Octylbenzene: Contains an octyl chain but lacks the methoxymethoxy group.
Methoxybenzene: Contains a methoxy group instead of a methoxymethoxy group.
Uniqueness
Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- is unique due to the presence of both the methoxymethoxy group and the octenyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
821785-91-5 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
[(5R)-5-(methoxymethoxy)oct-7-enyl]benzene |
InChI |
InChI=1S/C16H24O2/c1-3-9-16(18-14-17-2)13-8-7-12-15-10-5-4-6-11-15/h3-6,10-11,16H,1,7-9,12-14H2,2H3/t16-/m0/s1 |
InChI Key |
ZGHWHNJAENVRJC-INIZCTEOSA-N |
Isomeric SMILES |
COCO[C@H](CCCCC1=CC=CC=C1)CC=C |
Canonical SMILES |
COCOC(CCCCC1=CC=CC=C1)CC=C |
Origin of Product |
United States |
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